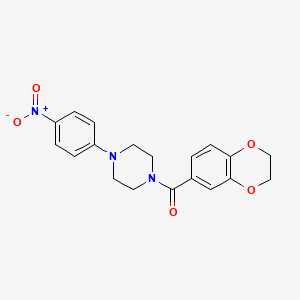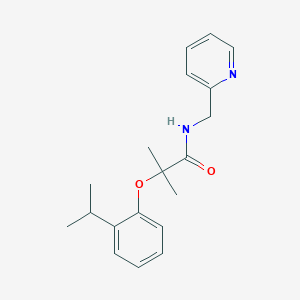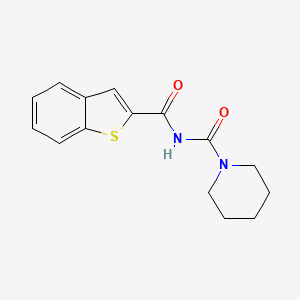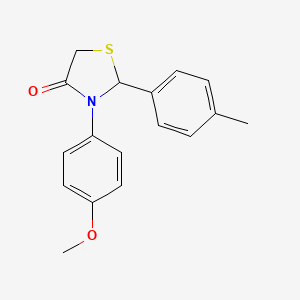
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one, also known as MPTT, is a thiazolidinone compound that has been widely studied for its potential therapeutic applications. It is a heterocyclic compound that contains a thiazolidine ring and a carbonyl group, making it a versatile molecule for drug discovery. In
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to be mediated by its interaction with various cellular targets. 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including topoisomerase, cyclooxygenase, and lipoxygenase. 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one also activates the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one inhibits cancer cell proliferation, induces apoptosis, and blocks cell cycle progression. In vivo studies have shown that 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one reduces tumor growth in animal models of cancer and reduces inflammation in animal models of inflammatory diseases. 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity, as well as its versatile chemical structure. 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one can be easily modified to produce analogs with different pharmacological properties. However, 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
For research on 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one include investigating its mechanism of action, developing analogs with improved properties, studying its use in combination with other drugs, and conducting clinical trials in humans.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one can be achieved by condensing 4-methoxybenzaldehyde and 4-methylbenzylamine with thiourea in the presence of acetic acid. The resulting product is then oxidized with hydrogen peroxide to form 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one in the laboratory.
Scientific Research Applications
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has shown that 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-3-5-13(6-4-12)17-18(16(19)11-21-17)14-7-9-15(20-2)10-8-14/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKAIDBJMOWTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)
![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)
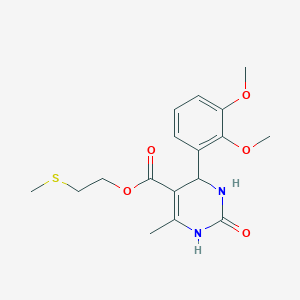
![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)
![2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)
![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)
